molecular formula C22H26N2O4S B2375535 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide CAS No. 921909-74-2

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide

Cat. No. B2375535
CAS RN: 921909-74-2
M. Wt: 414.52
InChI Key: PADPKVBUCIJLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.52. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Structural Analysis : A study by Almansour et al. (2016) details the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, highlighting the utility of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide in constructing complex molecular structures. Their research employed spectroscopic, X-ray diffraction, and DFT studies to analyze these compounds, revealing insights into charge distributions and molecular reactivity (Almansour et al., 2016).

Novel Synthesis Approaches

  • Innovative Synthesis Techniques : Shaabani et al. (2010) demonstrated a novel one-pot multicomponent synthesis method involving 2-aminophenols and isocyanides, leading to the creation of tetrahydrobenzo[b][1,4]oxazepine derivatives. This approach showcases the versatility of oxazepine-based compounds in chemical synthesis (Shaabani et al., 2010).

Applications in Bioorganic Chemistry

  • Carbonic Anhydrase Inhibition : Research by Sapegin et al. (2018) explored the synthesis of [1,4]oxazepine-based primary sulfonamides, demonstrating strong inhibition of human carbonic anhydrases, a crucial aspect in therapeutic applications. This indicates the potential of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide in medical research (Sapegin et al., 2018).

Eco-friendly Synthesis

  • Eco-friendly Synthesis Methods : Babazadeh et al. (2016) developed a method for synthesizing malonamide and 2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine derivatives using an eco-friendly catalytic system, showcasing the environmentally sustainable approaches in the synthesis of these compounds (Babazadeh et al., 2016).

Photophysical Properties

  • Exploring Photophysical Properties : Petrovskii et al. (2017) investigated the photophysical properties of oxazapolyheterocycles, including those related to the oxazepine structure. This research contributes to understanding the potential applications of such compounds in optical and electronic fields (Petrovskii et al., 2017).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-5-13-24-19-14-17(9-12-20(19)28-15-22(3,4)21(24)25)23-29(26,27)18-10-7-16(6-2)8-11-18/h5,7-12,14,23H,1,6,13,15H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADPKVBUCIJLFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.